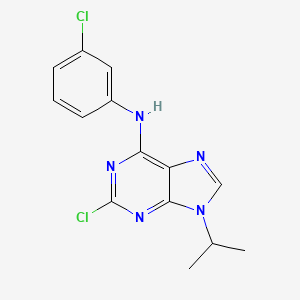
2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine
Descripción general
Descripción
The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is not directly discussed in the provided papers. However, the first paper provides insight into a related compound, 2-(benzylsulfanyl)-6-chloro-9-isopropylpurine, which is an intermediate in the synthesis of diaminopurine cyclin-dependent kinase inhibitors. This compound is part of a class of purine derivatives that are of interest due to their potential pharmacological properties, particularly as kinase inhibitors which are important in the regulation of cell cycle and signal transduction pathways .
Synthesis Analysis
The synthesis of related purine derivatives is described in the first paper, where the Traube purine synthesis method is utilized. This method is a classical approach to synthesizing purine derivatives and involves the preparation of an intermediate, 2-(benzylsulfanyl)hypoxanthine. Although attempts to prepare a methanesulfonic ester analogue of this compound were unsuccessful, the authors were able to convert it to a 6-chloropurine derivative. This conversion was crucial for the subsequent introduction of arylamines in the presence of catalytic amounts of acid. The paper also discusses a regioselective Mitsunobu N-9 alkylation to introduce further chemical variety on the purine ring. The final step mentioned is the oxidative cleavage of the 2-(benzylsulfanyl) leaving group to yield the desired product .
Molecular Structure Analysis
While the second paper does not directly relate to the compound , it does provide an example of molecular structure analysis through X-ray crystallography. The paper details the crystal and molecular structure of a different N-isopropyl compound, determined by X-ray analysis of its hydrochloride. The space group and cell dimensions are provided, and the structure was refined to a certain level of precision (R=0.053) . This type of analysis is critical for understanding the three-dimensional arrangement of atoms in a molecule, which in turn influences its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The first paper provides a glimpse into the chemical reactions involved in the synthesis of purine derivatives. The key reactions include the conversion of the hypoxanthine intermediate to a chloropurine derivative, the introduction of arylamines, and a regioselective alkylation. These reactions are important for modifying the purine scaffold to obtain compounds with desired biological activities. The oxidative cleavage reaction mentioned is also significant as it helps in removing the protecting group and revealing the functional group necessary for further reactions .
Physical and Chemical Properties Analysis
Neither paper directly provides information on the physical and chemical properties of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. However, the methods described in the first paper, such as spectroscopic techniques and single-crystal X-ray diffraction, are standard approaches to characterizing such properties in related compounds. These techniques can provide information on the compound's purity, stability, solubility, and crystalline structure, which are all important for understanding its suitability for further development as a pharmacological agent .
Aplicaciones Científicas De Investigación
Tautomerism and Alkylation Studies
Research has explored the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. These studies revealed variations in amino/imino tautomer ratios, identified through NMR methods. Additionally, the reactivity of these compounds under alkylation conditions has been examined, showing significant variations based on the substituents present (Roggen & Gundersen, 2008).
Antimicrobial and Antioxidant Activities
New phosphonamidate derivatives of 6-chloropurine, a compound closely related to 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown potent inhibition against various bacterial and fungal strains, with some exhibiting promising antioxidant activity (Subramanyam et al., 2014).
Purine Derivatives in Organic Synthesis
Studies have focused on the use of mixtures of phosphorus pentoxide and ortho-substituted arylamines as reagents in the synthesis of 9-aryl-9H-purin-6-amines, closely related to the structure of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. These methods have facilitated the synthesis of a variety of purine derivatives, with potential applications in medicinal chemistry (El-bayouki, Nielsen & Pedersen, 1985).
Synthesis and Biological Activity of Analogs
Research into 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, structurally similar to 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, has revealed diverse biological activities. These compounds have shown potential antimycobacterial and antiprotozoal activity, with some derivatives exhibiting activity against cancer cell lines (Roggen et al., 2011).
Process Development for Pharmaceutical Manufacturing
The development of a pharmaceutical manufacturing process for N-benzylated chloropurine compounds, closely related to 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, has been documented. This process involves the preparation of benzylpurine derivatives, crucial for the production of various pharmaceutical compounds (Shi et al., 2015).
Safety and Hazards
“2-Chloro-N-(3-chlorophenyl)acetamide” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary statements include P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P337 + P313 - If eye irritation persists: Get medical advice/attention .
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine are currently unknown. This compound is structurally similar to other chloroacetamide derivatives, which have been found to exhibit diverse biological activities . .
Mode of Action
The mode of action of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is not well-documented. Given its structural similarity to other chloroacetamide derivatives, it may interact with its targets through similar mechanisms. Chloroacetamide derivatives are known to interact with their targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to interact with a variety of enzymes and receptors, affecting multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and antiviral effects .
Propiedades
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-9-propan-2-ylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5/c1-8(2)21-7-17-11-12(19-14(16)20-13(11)21)18-10-5-3-4-9(15)6-10/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIMHIHAHRYXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

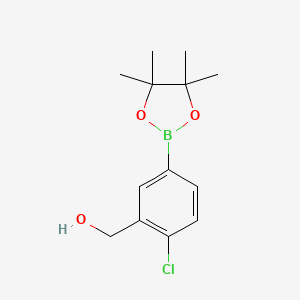
![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)


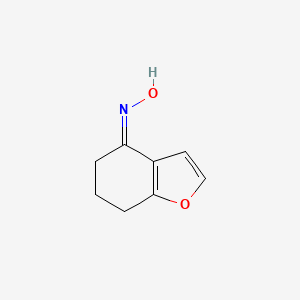

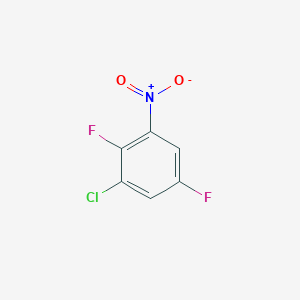
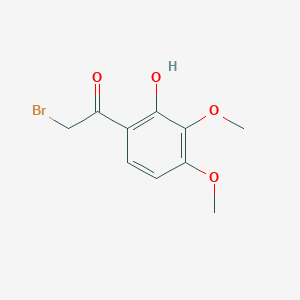
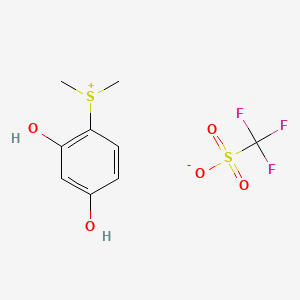

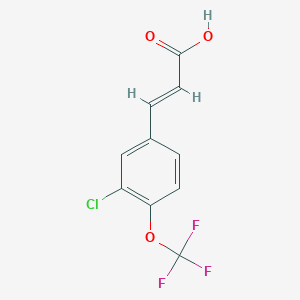

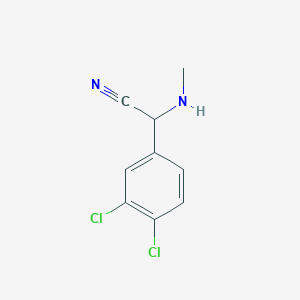
![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)